

IUPAC name for 2-Methylmorpholine

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An In-depth Technical Guide to **2-Methylmorpholine**

Introduction

2-Methylmorpholine is a heterocyclic organic compound belonging to the morpholine family. Morpholines are saturated heterocyclic compounds containing both an amine and an ether functional group. The presence of the methyl group at the 2-position introduces a chiral center, leading to the existence of (R)- and (S)-enantiomers. This guide provides a comprehensive overview of **2-methylmorpholine**, including its chemical properties, synthesis, and significant role in drug discovery and development. The morpholine scaffold is a privileged structure in medicinal chemistry, known for enhancing potency, modulating pharmacokinetic properties, and providing a versatile framework for designing therapeutic agents targeting the central nervous system and other disease areas.[1][2]

Physicochemical Properties of 2-Methylmorpholine

The fundamental physicochemical properties of **2-methylmorpholine** are summarized in the table below. These properties are crucial for its handling, application in synthesis, and for understanding its behavior in biological systems.



Property	Value	Source
IUPAC Name	2-methylmorpholine	PubChem[3]
Molecular Formula	C5H11NO	PubChem[3]
Molecular Weight	101.15 g/mol	PubChem[3], Sigma-Aldrich[4] [5]
CAS Number	27550-90-9	PubChem[3]
Boiling Point	137 °C	ChemicalBook[6]
Density	0.891 g/cm ³	ChemicalBook[6]
Flash Point	41 °C	ChemicalBook[6]
Physical State	Liquid at 20°C	Tokyo Chemical Industry
SMILES	CC1CNCCO1	PubChem[3], Sigma-Aldrich[4]
InChI Key	LQMMFVPUIVBYII- UHFFFAOYSA-N	PubChem[3], Sigma-Aldrich[4]

Synthesis of Morpholine Derivatives: Experimental Protocols

The synthesis of the morpholine ring is a fundamental process in organic chemistry, often starting from vicinal amino alcohols or their derivatives.[7] Below is a generalized experimental protocol for the synthesis of a morpholine derivative, which can be adapted for the synthesis of **2-methylmorpholine**.

General Synthesis of N-(α -haloacyl)- α -amino Acids as Precursors for Morpholine-2,5-diones

This two-step process is a common route for producing morpholine-2,5-diones, which are key intermediates.[8]

Step 1: Synthesis of N-(2-chloroacetyl)-L-leucine



- A 500 mL round-bottom flask is charged with 9 g (68 mmol) of L-leucine, 7.5 g (70 mmol) of sodium carbonate (Na₂CO₃), and 200 mL of tetrahydrofuran (THF).[8]
- The mixture is stirred vigorously at room temperature.[8]
- A solution of 8 g (70 mmol) of chloroacetyl chloride in 20 mL of THF is added dropwise to the suspension over a period of 20 minutes.[8]
- The reaction mixture is then stirred for an additional 5 hours.[8]
- Following the reaction, the mixture is filtered, and the resulting white solid is retained.[8]
- The filtrate is washed with 50 mL of water. The organic phase is then extracted three times with ethyl acetate and dried over magnesium sulfate (MgSO₄).[8]

Step 2: Cyclization to form 6-isobutylmorpholine-2,5-dione

- The N-(2-chloroacetyl)-L-leucine intermediate (25 mmol equivalent) is dissolved in 80 mL of dimethylformamide (DMF).[8]
- This solution is added dropwise over 8 hours to a solution containing 6.5 g (77 mmol) of sodium bicarbonate (NaHCO₃) in 720 mL of DMF at 60 °C with vigorous stirring.[8]
- The solution is stirred for another 24 hours at 60 °C.[8]
- After cooling the solution to 0 °C, the solid is removed by filtration to yield the morpholine-2,5-dione product.[8]

Role in Drug Development and Signaling Pathways

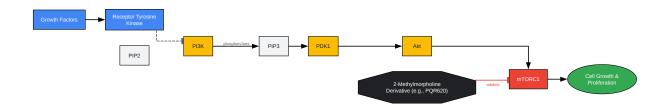
Morpholine derivatives are integral to the development of drugs targeting a variety of diseases, particularly those affecting the central nervous system.[1] They are often incorporated into molecules to inhibit key enzymes in pathological pathways.

Inhibition of the PI3K/mTOR Signaling Pathway

The PI3K/mTOR pathway is crucial in cell growth, proliferation, and survival, and its dysregulation is implicated in cancer and neurological disorders. Several morpholine-containing



compounds have been developed as potent and selective inhibitors of mTOR kinase. For instance, PQR620, which contains two 3,5-bridged morpholines, and another compound with two 3-methylmorpholines, have demonstrated significant, ATP-competitive mTOR inhibition.[1]



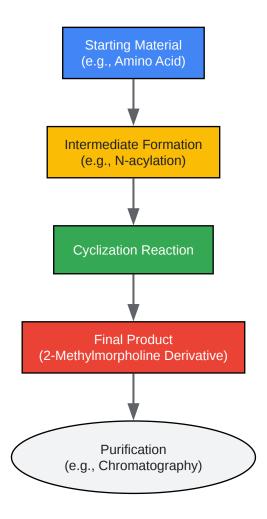
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Caption: Inhibition of the mTOR signaling pathway by a **2-methylmorpholine** derivative.

General Synthetic Workflow

The synthesis of functionalized morpholine derivatives often follows a structured workflow, beginning with commercially available starting materials and proceeding through key intermediate steps to the final product.





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Caption: A generalized workflow for the synthesis of **2-methylmorpholine** derivatives.

Applications in Medicinal Chemistry

The morpholine ring is a key pharmacophore in a wide array of biologically active compounds.

[2] Its incorporation can lead to improved pharmacological profiles.

- Antidepressant Activity: Analogs of the antidepressant drug viloxazine, which feature a
 morpholine structure, have been synthesized and tested. Specifically, 2(methyleneaminoxy)methylmorpholine derivatives have shown a pharmacological profile
 similar to viloxazine.[9]
- Neurodegenerative Diseases: In the context of Alzheimer's disease, morpholine derivatives have been developed as inhibitors of β -secretase (BACE-1) and γ -secretase, enzymes



involved in the production of amyloid- β peptides.[1] The flexible yet stable structure of the morpholine scaffold allows it to fit into the active sites of these enzymes.[1]

 α-Glucosidase Inhibitors: N-methylmorpholine-substituted benzimidazolium salts have been synthesized and identified as potential α-glucosidase inhibitors, which are important for managing type 2 diabetes.[10]

Conclusion

2-Methylmorpholine and its derivatives represent a significant class of compounds in organic synthesis and medicinal chemistry. The versatility of the morpholine scaffold, combined with the stereochemical properties introduced by the methyl group, allows for the creation of diverse molecules with a broad range of biological activities. From their role as building blocks in the synthesis of complex molecules to their direct application as pharmacophores in drug candidates, the importance of **2-methylmorpholine** derivatives in the development of new therapeutics continues to grow. Further research into stereoselective synthetic methods and the exploration of their structure-activity relationships will undoubtedly lead to the discovery of novel and more effective drugs.

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